molecular formula C20H18NNaO3S B13763294 Sodium N,N-dibenzylsulphanilate CAS No. 4986-70-3

Sodium N,N-dibenzylsulphanilate

Cat. No.: B13763294
CAS No.: 4986-70-3
M. Wt: 375.4 g/mol
InChI Key: UBGALPYNWUHIJF-UHFFFAOYSA-M
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Description

Sodium N,N-dibenzylsulphanilate is a chemical compound with the systematic name benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-, sodium salt. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium N,N-dibenzylsulphanilate typically involves the reaction of benzenesulfonic acid with N,N-dibenzylamine in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and purity. The process includes steps such as mixing, heating, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium N,N-dibenzylsulphanilate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium N,N-dibenzylsulphanilate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium N,N-dibenzylsulphanilate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • Sodium benzenesulfonate
  • Sodium toluenesulfonate
  • Sodium xylenesulfonate

Comparison: Sodium N,N-dibenzylsulphanilate is unique due to its dibenzylamino group, which imparts distinct chemical and physical properties compared to other sulfonates. This uniqueness makes it valuable in specific applications where other sulfonates may not be as effective .

Properties

CAS No.

4986-70-3

Molecular Formula

C20H18NNaO3S

Molecular Weight

375.4 g/mol

IUPAC Name

sodium;4-(dibenzylamino)benzenesulfonate

InChI

InChI=1S/C20H19NO3S.Na/c22-25(23,24)20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18;/h1-14H,15-16H2,(H,22,23,24);/q;+1/p-1

InChI Key

UBGALPYNWUHIJF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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